molecular formula C17H16ClN7S B10940313 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol

5-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B10940313
M. Wt: 385.9 g/mol
InChI Key: GROYMNHAKLUUMV-UHFFFAOYSA-N
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Description

5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex heterocyclic compound featuring pyrazole and triazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine derivatives with 1,3-diketones.

    Introduction of the triazole ring: This step often involves the reaction of hydrazine derivatives with carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production methods for such compounds often employ continuous flow chemistry to enhance reaction efficiency and yield. This approach allows for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding

Mechanism of Action

The mechanism of action of 5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its combination of pyrazole and triazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C17H16ClN7S

Molecular Weight

385.9 g/mol

IUPAC Name

3-[(4-chloropyrazol-1-yl)methyl]-4-[1-[(4-methylphenyl)methyl]pyrazol-4-yl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H16ClN7S/c1-12-2-4-13(5-3-12)8-23-10-15(7-20-23)25-16(21-22-17(25)26)11-24-9-14(18)6-19-24/h2-7,9-10H,8,11H2,1H3,(H,22,26)

InChI Key

GROYMNHAKLUUMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C=N2)N3C(=NNC3=S)CN4C=C(C=N4)Cl

Origin of Product

United States

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